molecular formula C25H23N5O4S B6553473 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040645-83-7

2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6553473
CAS No.: 1040645-83-7
M. Wt: 489.5 g/mol
InChI Key: BZPBJMIVFVIOIG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazolo-triazinone core fused with a 1,3-oxazole ring and substituted with a 3,4-dimethoxyphenyl group. Key structural elements include:

  • 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets .
  • 1,3-Oxazole-derived sulfanyl group: The oxazole ring and methylsulfanyl linker contribute to electronic effects and metabolic stability, common in medicinal chemistry scaffolds .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-14-5-7-16(8-6-14)24-26-19(15(2)34-24)13-35-25-28-27-23(31)20-12-18(29-30(20)25)17-9-10-21(32-3)22(11-17)33-4/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPBJMIVFVIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O4SC_{23}H_{24}N_6O_4S, with a molecular weight of 484.54 g/mol. The structure includes a pyrazolo-triazine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activities : The compound has been shown to inhibit histone methyltransferases (HMTs), which play a crucial role in epigenetic regulation. In particular, it exhibits potent binding affinity to WDR5 (Ki = 1.5 nM) and inhibits HMT with an IC50 of 43 nM .
  • Antitumor Activity : In vitro studies have demonstrated that the compound possesses significant anti-proliferative effects against various cancer cell lines. For instance, it showed low micromolar activity in sensitive MLL-fusion cell lines with a selectivity index indicating reduced toxicity towards non-cancerous cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis through intrinsic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Observations Reference
Binding Affinity (WDR5)Ki = 1.5 nM
HMT InhibitionIC50 = 43 nM
Anti-proliferative ActivityLow micromolar GI50 in MLL-fusion cell lines
Induction of ApoptosisG2/M phase arrest leading to increased apoptosis
Selectivity IndexHigher selectivity towards cancer cells over K562

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the anti-cancer properties of the compound across various cell lines including MV4:11 and K562. The results indicated that the compound significantly inhibited cell growth in MV4:11 cells while demonstrating minimal effects on K562 cells, suggesting a targeted mechanism of action against specific malignancies .
  • Mechanistic Insights : Research focused on elucidating the mechanism by which the compound induces apoptosis revealed that it activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
  • Synergistic Effects : Investigations into combination therapies showed that when used alongside traditional chemotherapeutics, the compound enhanced the overall efficacy and reduced resistance mechanisms in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Bioactivity Relevance Reference
Target Compound Pyrazolo-triazinone + 1,3-oxazole 3,4-Dimethoxyphenyl, methylsulfanyl-oxazole Hypothesized kinase inhibition
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole-triazole hybrid Fluorophenyl, carbothioamide Antimicrobial/antifungal activity
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Bis-thiadiazole Methylphenyl, disulfanyl linker Anticancer potential
1,5-Dimethyl-4-(tetrazolyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazole-tetrazole hybrid Tetrazole, phenyl Anti-inflammatory

Key Observations :

  • The target compound’s pyrazolo-triazinone core is distinct from pyrazole-triazole (e.g., ) or thiadiazole-based analogs (e.g., ), which may alter target selectivity.
  • The 3,4-dimethoxyphenyl group contrasts with fluorophenyl () or methylphenyl () substituents, affecting electronic properties and solubility .

Pharmacological and Physicochemical Comparisons

Bioactivity
  • However, the oxazole substituent may shift selectivity compared to triazole-based inhibitors .
  • Antimicrobial Activity : Thiadiazole derivatives () exhibit stronger antimicrobial effects due to sulfur’s electronegativity, whereas the target compound’s methoxy groups may prioritize eukaryotic targets .
Physicochemical Properties
  • Crystallinity: Hydrogen-bonding patterns in the pyrazolo-triazinone core (similar to Etter’s graph set analysis ) may enhance crystallinity vs. flexible thiadiazole derivatives ().

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